molecular formula C14H8BrClN2OS2 B2601408 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide CAS No. 325987-13-1

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide

Cat. No.: B2601408
CAS No.: 325987-13-1
M. Wt: 399.71
InChI Key: KMUXSJOFKXCCLI-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. The compound features a thiazole ring, a thiophene ring, and a carboxamide group, making it a versatile molecule for various applications in medicinal chemistry and material science .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the biosynthesis of certain bacterial lipids, contributing to its antimicrobial activity. Additionally, it may interfere with cellular signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide stands out due to its unique combination of a thiazole ring, a thiophene ring, and a carboxamide group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2OS2/c15-9-3-1-8(2-4-9)10-7-20-14(17-10)18-13(19)11-5-6-12(16)21-11/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUXSJOFKXCCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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